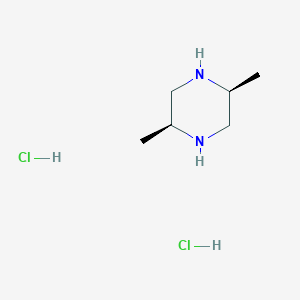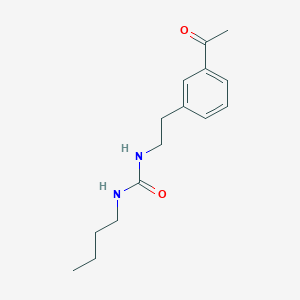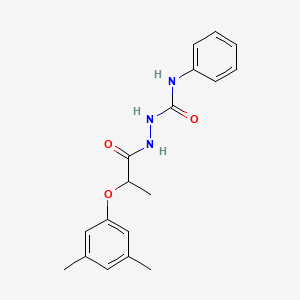
6-Amino-2,2,3-trichloro-3-fluoro-2,3-dihydro-1,4-benzodioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,2,3-trichloro-3-fluoro-2,3-dihydro-1,4-benzodioxin (6-ATF-2,3-D) is a halogenated dioxin compound that has been studied for its potential applications in scientific research. It is a member of the polychlorinated dibenzodioxins (PCDDs), which are a group of toxic chemicals that can be found in the environment as a result of industrial processes. 6-ATF-2,3-D has been studied for its potential applications in drug design, biochemistry, and physiology.
Scientific Research Applications
6-Amino-2,2,3-trichloro-3-fluoro-2,3-dihydro-1,4-benzodioxin has been studied for its potential applications in scientific research. It has been investigated as a potential drug target, and has been studied for its potential uses in drug design, biochemistry, and physiology. This compound has also been studied for its potential applications in environmental research, as it is a member of the polychlorinated dibenzodioxins (PCDDs).
Mechanism of Action
The mechanism of action of 6-Amino-2,2,3-trichloro-3-fluoro-2,3-dihydro-1,4-benzodioxin is not yet fully understood. However, it is believed that the compound acts as an agonist at the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that is involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and metabolism. It is thought that this compound binds to the AhR and activates it, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. Studies have shown that this compound can induce changes in gene expression, resulting in changes in the expression of proteins involved in a variety of cellular processes. This compound has also been shown to have effects on the immune system, as well as effects on the nervous system. In addition, this compound has been shown to have toxic effects, and can cause DNA damage.
Advantages and Limitations for Lab Experiments
6-Amino-2,2,3-trichloro-3-fluoro-2,3-dihydro-1,4-benzodioxin has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively stable in solution. This makes it an ideal compound for use in laboratory experiments. However, this compound is a toxic compound, and as such, it is important to take appropriate safety precautions when handling it. In addition, this compound is not a very potent compound, and as such, it may not be suitable for use in experiments requiring high concentrations of the compound.
Future Directions
There are a number of potential future directions for research on 6-Amino-2,2,3-trichloro-3-fluoro-2,3-dihydro-1,4-benzodioxin. One potential direction is to further investigate the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, further research could be conducted to investigate the potential applications of this compound in drug design, biochemistry, and physiology. Finally, further research could be conducted to investigate the potential environmental applications of this compound, as it is a member of the PCDDs.
Synthesis Methods
The synthesis of 6-Amino-2,2,3-trichloro-3-fluoro-2,3-dihydro-1,4-benzodioxin has been studied and described in detail in the literature. The synthesis involves the reaction of 2-chloro-3-fluoro-2,3-dihydro-1,4-benzodioxin (CDF-2,3-D) with an amine, such as aniline, to produce this compound. The reaction is carried out in an organic solvent such as acetone, and is usually conducted at temperatures of between 40 and 50°C. The reaction is usually complete within a few hours.
properties
IUPAC Name |
2,2,3-trichloro-3-fluoro-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3FNO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIBDVMDAMSYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(C(O2)(Cl)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)




![1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%](/img/structure/B6321790.png)




